(R)-2-(2-Formyl-1H-pyrrol-1-yl)-4-methylpentanoic acid
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Overview
Description
®-2-(2-Formyl-1H-pyrrol-1-yl)-4-methylpentanoic acid is a chiral compound featuring a pyrrole ring substituted with a formyl group and a methylpentanoic acid side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(2-Formyl-1H-pyrrol-1-yl)-4-methylpentanoic acid can be achieved through several methods. One common approach involves the Maillard reaction, where amines and sugars react non-enzymatically to form 2-formylpyrroles . Another method includes the Knorr-type synthesis, where 2-thionoester pyrroles are reduced to 2-formyl pyrroles using RANEY® nickel .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
®-2-(2-Formyl-1H-pyrrol-1-yl)-4-methylpentanoic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The pyrrole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) and nitric acid (HNO₃).
Major Products
Oxidation: 2-(2-Carboxyl-1H-pyrrol-1-yl)-4-methylpentanoic acid.
Reduction: 2-(2-Hydroxymethyl-1H-pyrrol-1-yl)-4-methylpentanoic acid.
Substitution: Various substituted pyrrole derivatives depending on the electrophile used.
Scientific Research Applications
®-2-(2-Formyl-1H-pyrrol-1-yl)-4-methylpentanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-2-(2-Formyl-1H-pyrrol-1-yl)-4-methylpentanoic acid involves its interaction with specific molecular targets and pathways. The formyl group can participate in various biochemical reactions, influencing cellular processes. The pyrrole ring’s electronic properties also play a role in its biological activity, potentially interacting with enzymes and receptors.
Comparison with Similar Compounds
Similar Compounds
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds share a similar pyrrole ring structure and exhibit potent biological activities.
Polyenyl pyrroles: Known for their cytotoxicity against cancer cell lines.
Uniqueness
®-2-(2-Formyl-1H-pyrrol-1-yl)-4-methylpentanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chiral nature also adds to its uniqueness, making it a valuable compound for stereoselective synthesis and chiral drug development.
Properties
CAS No. |
1212096-34-8 |
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Molecular Formula |
C11H15NO3 |
Molecular Weight |
209.24 g/mol |
IUPAC Name |
(2S)-2-(2-formylpyrrol-1-yl)-4-methylpentanoic acid |
InChI |
InChI=1S/C11H15NO3/c1-8(2)6-10(11(14)15)12-5-3-4-9(12)7-13/h3-5,7-8,10H,6H2,1-2H3,(H,14,15)/t10-/m0/s1 |
InChI Key |
IFNRDWSKKNGFGN-JTQLQIEISA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)N1C=CC=C1C=O |
SMILES |
CC(C)CC(C(=O)O)N1C=CC=C1C=O |
Canonical SMILES |
CC(C)CC(C(=O)O)N1C=CC=C1C=O |
solubility |
not available |
Origin of Product |
United States |
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